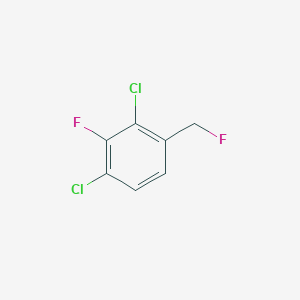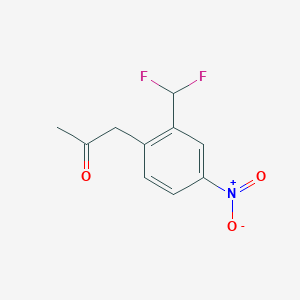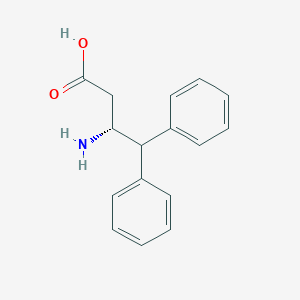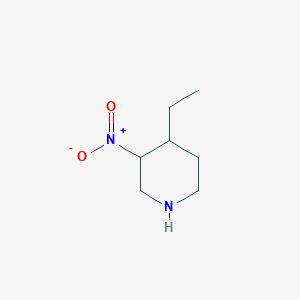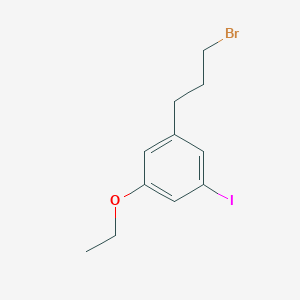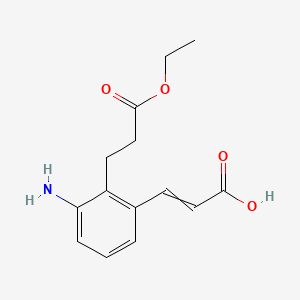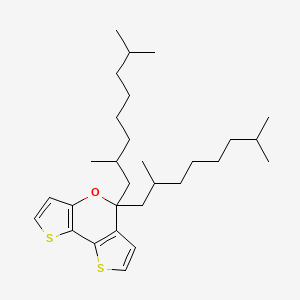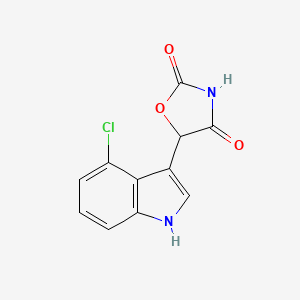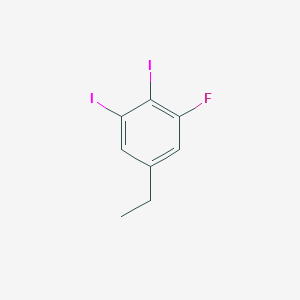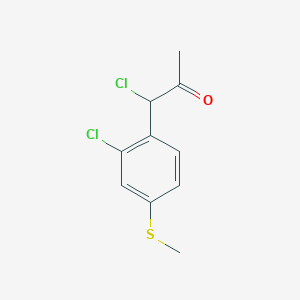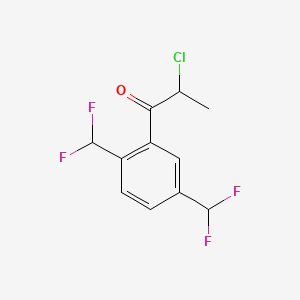
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloropropyl, difluoromethoxy, and fluorine groups
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene typically involves multiple steps. One common method includes the reaction of 1-(3-chloropropyl)benzene with difluoromethoxy and fluorine substituents under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The benzene ring can undergo addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s effects are mediated through its ability to form stable complexes or react with specific functional groups on target molecules .
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene can be compared with similar compounds such as:
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)piperidine
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring.
Propriétés
Formule moléculaire |
C10H10ClF3O |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-8(6-9(7)12)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
YMEFTJHSKOMAEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
